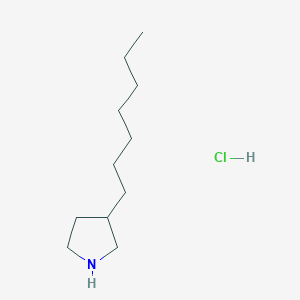

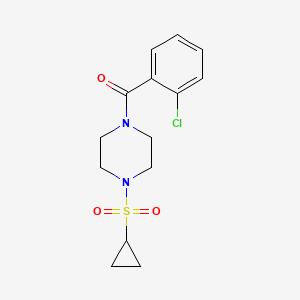

![molecular formula C9H8N2OS B2545919 4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine CAS No. 2168366-39-8](/img/structure/B2545919.png)

4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and have been used in the synthesis of new compounds with potential therapeutic applications .

Synthesis Analysis

The synthesis of thienopyrimidines involves various methods. For instance, a series of new tetrahydro1benzothieno[2,3-d]pyrimidines containing a 1,2,3-triazole fragment linked through an oxymethylene spacer have been synthesized by click reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst .

Chemical Reactions Analysis

Thienopyrimidines can undergo various chemical reactions. For example, they can react with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate to form new compounds .

Scientific Research Applications

Organic Electronics and Semiconductors

Thieno[3,2-d]pyrimidine derivatives have garnered significant interest in organic electronics. Their unique electronic properties make them suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. Researchers have synthesized and studied various thieno[3,2-d]pyrimidine-based materials to enhance charge transport, stability, and efficiency in these electronic devices .

Medicinal Chemistry and Drug Development

Thieno[3,2-d]pyrimidines exhibit promising pharmacological properties. Some derivatives have demonstrated anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. For instance, suprofen, a 2-substituted thiophene-based compound, serves as a nonsteroidal anti-inflammatory drug. Articaine, another derivative, acts as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Corrosion Inhibition

Thiophene derivatives, including thieno[3,2-d]pyrimidines, find applications as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metal surfaces from corrosion makes them valuable in various sectors .

Anticancer Activity

Recent studies have explored thiazolopyrimidine derivatives, closely related to thieno[3,2-d]pyrimidines, for their anticancer potential. These compounds exhibited excellent activity against human cancer cell lines and induced apoptosis by inhibiting CDK enzymes .

Second Harmonic Generation (SHG) Materials

Certain pyridine-based chalcone derivatives, containing thieno[3,2-d]pyrimidine moieties, have shown enhanced SHG efficiency. These materials are relevant for nonlinear optical applications .

Antimicrobial Properties

Among synthesized thieno[3,2-d]pyrimidine derivatives, some exhibit inhibitory effects against bacteria such as B. subtilis, E. coli, P. vulgaris, and S. aureus. Compound 12, in particular, demonstrated strong antimicrobial activity .

Synthetic Applications and Versatility

The enaminone derivatives of thieno[3,2-d]pyrimidine serve as versatile synthons. Researchers have used them in the design of novel pharmaceutical therapies and explored their applications in N-heterocycles and naturally occurring alkaloids .

Future Directions

Thienopyrimidines, including “4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine”, hold promise for future research due to their various biological activities and potential therapeutic applications . Further studies are needed to fully understand their mechanisms of action and to optimize their properties for use in drug development.

properties

IUPAC Name |

4-prop-2-enoxythieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-2-4-12-9-8-7(3-5-13-8)10-6-11-9/h2-3,5-6H,1,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMWBLNDASRBAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC=NC2=C1SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2545840.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride](/img/structure/B2545845.png)

![5-(4-ethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2545847.png)

![ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2545851.png)

![Methyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2545856.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2545858.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2545859.png)